molecular formula C10H8N4OS B2426256 6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894066-31-0

6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2426256
CAS No.: 894066-31-0
M. Wt: 232.26
InChI Key: JAOYWZRZXLPDIR-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the furan ring and the triazole moiety in its structure contributes to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these pathways.

Mode of Action

Similar compounds have been shown to inhibit enzymes such as urease , suggesting that this compound may also act by inhibiting key enzymes. The compound’s interaction with its targets could lead to changes in the activity of these enzymes, thereby affecting the biochemical pathways in which they are involved.

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that the compound may affect a variety of pathways, including those involved in cancer progression, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds , suggesting that such studies could also be performed on this compound to predict its ADME properties and their impact on bioavailability.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may also have potential anticancer effects. The compound’s action could lead to changes in cell viability, proliferation, and apoptosis, among other cellular effects.

Action Environment

For instance, similar compounds have been reported to exhibit remarkable thermal stabilities , suggesting that this compound may also be stable under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylsulfanyl-1,2,4-triazole with 2-furancarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Furan-2-yl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the combination of the furan ring and the triazolopyridazine scaffold. This unique structure imparts specific chemical properties and biological activities that are not observed in the individual components or other similar compounds .

Properties

IUPAC Name

6-(furan-2-yl)-3-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c1-16-10-12-11-9-5-4-7(13-14(9)10)8-3-2-6-15-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOYWZRZXLPDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C2N1N=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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